

# Ulixertinib: A Technical Guide on its Chemical Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **Ulixertinib** (also known as BVD-523), a first-in-class, potent, and selective inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2). **Ulixertinib** is an investigational small molecule that targets the terminal node of the mitogen-activated protein kinase (MAPK) signaling pathway, a critical cascade often dysregulated in various human cancers.[1][2][3] This guide details its chemical structure, physicochemical and pharmacological properties, mechanism of action, and relevant experimental protocols.

## **Chemical Structure and Physicochemical Properties**

**Ulixertinib** is an orally available, ATP-competitive, and reversible inhibitor of ERK1 and ERK2. [4][5][6] Its chemical and physical properties are summarized below.

Table 1: Chemical Identifiers and Properties of Ulixertinib



| Property                            | Value                                                                                                             | Reference |  |
|-------------------------------------|-------------------------------------------------------------------------------------------------------------------|-----------|--|
| IUPAC Name                          | N-[(1S)-1-(3-chlorophenyl)-2-hydroxyethyl]-4-[5-chloro-2-(propan-2-ylamino)-4-pyridinyl]-1H-pyrrole-2-carboxamide | [4]       |  |
| Synonyms                            | BVD-523, VRT752271, ERK inhibitor BVD-523                                                                         | [4][7][8] |  |
| Molecular Formula                   | C21H22Cl2N4O2                                                                                                     | [4]       |  |
| Molecular Weight                    | 433.33 g/mol                                                                                                      | [6][7]    |  |
| CAS Number                          | 869886-67-9                                                                                                       | [4][7]    |  |
| SMILES                              | CC(C)NC1=NC=C(C(=C1)C2=<br>CNC(=C2)C(=O)NINVALID-<br>LINKC3=CC(=CC=C3)Cl)Cl                                       | [4]       |  |
| Appearance White to off-white solid |                                                                                                                   | [7]       |  |

### **Pharmacology and Mechanism of Action**

**Ulixertinib** is a highly selective inhibitor of ERK1 (MAPK3) and ERK2 (MAPK1).[9][10] The MAPK/ERK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[1][11] In many cancers, this pathway is constitutively activated due to mutations in upstream proteins like BRAF and RAS.[11][12]

By targeting the most distal kinase in this cascade, ERK1/2, **Ulixertinib** offers a therapeutic strategy to potentially overcome resistance mechanisms that can develop with inhibitors targeting upstream components like BRAF or MEK.[11][13] Upon administration, **Ulixertinib** prevents the activation of ERK-mediated signaling, leading to the inhibition of tumor cell proliferation and survival.[1][4]

### Signaling Pathway

The RAS-RAF-MEK-ERK cascade is a central signaling pathway in oncology. **Ulixertinib** acts by directly inhibiting the kinase activity of ERK1 and ERK2, thereby preventing the



phosphorylation of its downstream substrates, such as ribosomal S6 kinase (RSK).



Click to download full resolution via product page



Caption: The MAPK/ERK signaling pathway and the inhibitory action of **Ulixertinib**.

## **Pharmacodynamics: In Vitro Potency**

**Ulixertinib** demonstrates potent inhibition of ERK1/2 kinase activity and downstream signaling, as well as potent anti-proliferative effects in cancer cell lines with MAPK pathway mutations.

Table 2: In Vitro Potency of Ulixertinib

| Target/Assay                            | t/Assay Value Cell Line/ |                           | Reference    |
|-----------------------------------------|--------------------------|---------------------------|--------------|
| ERK1 (Ki)                               | <0.3 nM                  | Recombinant Enzyme        | [13][14]     |
| ERK2 (Ki)                               | 0.04 ± 0.02 nM           | Recombinant Enzyme        | [13][14][15] |
| ERK2 (IC50)                             | <0.3 nM                  | Recombinant Enzyme        | [7][16]      |
| pRSK Inhibition (IC50)                  | 140 nM                   | A375 Melanoma Cells       | [16][17]     |
| Cell Proliferation<br>Inhibition (IC50) | 180 nM                   | A375 Melanoma Cells       | [16][17]     |
| Cell Proliferation Inhibition (IC50)    | 62.7 nM                  | BT40 Glioma Cells         | [18]         |
| MAPK Reporter Assay (IC50)              | ~10 nM                   | BT40 & DKFZ-BT66<br>Cells | [18]         |

### **Pharmacokinetics**

Preclinical studies in animal models have characterized the pharmacokinetic profile of **Ulixertinib**.

Table 3: Preclinical Pharmacokinetic Parameters of Ulixertinib



| Species | Route          | T <sub>max</sub> (h) | t1/2 (h)  | Bioavail<br>ability<br>(%) | Clearan<br>ce<br>(mL/min<br>/kg) | Vss<br>(L/kg)    | Referen<br>ce |
|---------|----------------|----------------------|-----------|----------------------------|----------------------------------|------------------|---------------|
| Mouse   | IV             | -                    | 1.0 - 2.5 | -                          | 6.24                             | 0.56             | [19][20]      |
| РО      | 0.50 -<br>0.75 | 1.0 - 2.5            | >92       | -                          | -                                | [19][20]<br>[21] |               |
| Rat     | IV             | -                    | 1.0 - 2.5 | -                          | 1.67                             | 0.36             | [19][20]      |
| РО      | 0.50 -<br>0.75 | 1.0 - 2.5            | >92       | -                          | -                                | [19][20]<br>[21] |               |
| Dog     | IV             | -                    | 1.0 - 2.5 | -                          | 15.5                             | 1.61             | [19][20]      |
| РО      | 2.0            | 1.0 - 2.5            | 34        | -                          | -                                | [19][20]<br>[21] |               |

## **Experimental Protocols**

Detailed methodologies for key assays are crucial for reproducing and building upon existing research.

# ERK2 Kinase Inhibition Assay (RapidFire Mass Spectrometry)

This protocol describes a method to determine the IC<sub>50</sub> of **Ulixertinib** against recombinant ERK2 enzyme.

Objective: To measure the concentration-dependent inhibition of ERK2 kinase activity by **Ulixertinib**.

#### Materials:

- Recombinant MEK-activated ERK2 enzyme[16][17]
- Substrate: Erktide peptide (IPTTPITTTYFFFK)[16]



- ATP (Adenosine triphosphate)[16]
- Assay Buffer: 50 mM Tris (pH 7.5), 10 mM MgCl<sub>2</sub>, 0.1 mM EGTA, 10 mM DTT, 0.01% (v/v)
   CHAPS[16][17]
- Ulixertinib (test compound) dissolved in DMSO
- 384-well polypropylene plates
- RapidFire Mass Spectrometry platform[16]

#### Procedure:

- Compound Plating: Prepare a 12-point serial dilution of Ulixertinib in DMSO (e.g., from 100 μM down to 0.1 nM). Dispense the compound solutions into a 384-well plate. The final DMSO concentration in the assay should be 1%.[16][17]
- Enzyme Preparation: Prepare a solution of 1.2 nM ERK2 protein in assay buffer.[16][17]
- Enzyme Addition: Dispense 10 μL of the ERK2 solution into each well of the compound plate.
- Pre-incubation: Incubate the plate for 20 minutes at room temperature to allow the compound to bind to the enzyme.[16]
- Reaction Initiation: Prepare a substrate solution containing 16  $\mu$ M Erktide and 120  $\mu$ M ATP in assay buffer. Add 10  $\mu$ L of this solution to each well to start the kinase reaction.[16]
- Reaction Incubation: Incubate the plate at room temperature. The reaction is linear over time, and the IC<sub>50</sub> remains constant for incubation times ≥10 minutes.[13]
- Detection: Analyze the plate on a RapidFire Mass Spectrometry platform to measure the levels of unphosphorylated (substrate) and phosphorylated (product) Erktide.[16]
- Data Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO controls. Determine the IC<sub>50</sub> value by fitting the data to a four-parameter logistic dose-response curve.





Click to download full resolution via product page

Caption: Experimental workflow for the in vitro ERK2 kinase inhibition assay.



## **Cell Proliferation Assay (A375 Cell Line)**

This protocol describes a method to determine the anti-proliferative activity of **Ulixertinib** on the BRAF V600E-mutant A375 human melanoma cell line.

Objective: To measure the IC<sub>50</sub> of **Ulixertinib** for inhibiting the proliferation of A375 cells.

#### Materials:

- A375 human melanoma cell line[16][17]
- Cell Culture Medium: DMEM supplemented with 10% (v/v) Fetal Calf Serum and 1% (v/v) L-Glutamine[16][17]
- Ulixertinib (test compound) dissolved in DMSO
- 384-well black, clear-bottom tissue culture plates
- Fixation and Staining Solution: 12% formaldehyde in PBS containing Hoechst 33342 dye[17]
- Automated imaging system (e.g., Cellomics ArrayScan™ VTI)[16]

#### Procedure:

- Cell Seeding: Culture A375 cells according to standard protocols. Harvest cells and dispense them into 384-well plates at a density of 200 cells per well in 40 μL of culture medium.[16]
   [17]
- Incubation: Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>. [16][17]
- Compound Addition: Prepare a 12-point serial dilution of Ulixertinib. Add the compound solutions to the cell plates using an acoustic dispenser to achieve final concentrations ranging from, for example, 30 µM down to 0.03 nM. The final DMSO concentration should be ≤0.3%.[17]
- Incubation: Incubate the plates for 72 hours at 37°C and 5% CO<sub>2</sub>.[16][17]



- Cell Fixation and Staining: Add 20 μL of the fixation and staining solution to each well (for a final formaldehyde concentration of 4%). Incubate for 30 minutes at room temperature.[17]
- Washing: Gently wash the wells with PBS.
- Imaging and Analysis: Acquire images of the cell nuclei using an automated imaging system. Quantify the number of cells per well based on the Hoechst-stained nuclei.
- Data Analysis: Calculate the percent inhibition of cell proliferation for each compound concentration relative to DMSO-treated controls. Determine the IC<sub>50</sub> value by fitting the data to a suitable dose-response model.

## **Clinical Development Summary**

**Ulixertinib** is being investigated in multiple clinical trials for the treatment of advanced solid tumors and hematological malignancies.[8][9][10] Clinical studies have evaluated its safety, tolerability, pharmacokinetics, and anti-tumor activity.[11] The recommended Phase 2 dose (RP2D) in adults was established at 600 mg twice daily.[11][22] Trials have focused on patient populations with tumors harboring activating mutations in the MAPK pathway, such as BRAF, NRAS, or KRAS mutations.[8][23] Evidence of clinical activity, including partial responses, has been observed in patients with various cancers, including melanomas refractory to prior BRAF and/or MEK inhibitor therapy.[21][22]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Facebook [cancer.gov]
- 2. biomed-valley.com [biomed-valley.com]
- 3. researchgate.net [researchgate.net]
- 4. Ulixertinib | C21H22Cl2N4O2 | CID 11719003 PubChem [pubchem.ncbi.nlm.nih.gov]

#### Foundational & Exploratory





- 5. Targeting the MAPK Signaling Pathway in Cancer: Promising Preclinical Activity with the Novel Selective ERK1/2 Inhibitor BVD-523 (Ulixertinib) PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ulixertinib My Cancer Genome [mycancergenome.org]
- 9. ulixertinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Ulixertinib BioMed Valley Discoveries AdisInsight [adisinsight.springer.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. hrcak.srce.hr [hrcak.srce.hr]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. selleckchem.com [selleckchem.com]
- 17. selleckchem.com [selleckchem.com]
- 18. The first-in-class ERK inhibitor ulixertinib shows promising activity in mitogen-activated protein kinase (MAPK)-driven pediatric low-grade glioma models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Prediction of Human Pharmacokinetics of Ulixertinib, a Novel ERK1/2 Inhibitor from Mice, Rats, and Dogs Pharmacokinetics PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Preclinical assessment of ulixertinib, a novel ERK1/2 inhibitor | ADMET and DMPK [pub.iapchem.org]
- 21. researchgate.net [researchgate.net]
- 22. Phase II Study of Ulixertinib in Children and Young Adults with Tumors Harboring
  Activating Mitogen-Activated Protein Kinase (MAPK) Pathway Alterations: APEC1621J of the
  NCI-COG Pediatric MATCH Trial PMC [pmc.ncbi.nlm.nih.gov]
- 23. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Ulixertinib: A Technical Guide on its Chemical Structure, Properties, and Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684335#the-chemical-structure-and-properties-of-ulixertinib]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com